molecular formula C8H8Cl2N2O B14675865 N-[(2,3-Dichlorophenyl)methyl]urea CAS No. 30207-85-3

N-[(2,3-Dichlorophenyl)methyl]urea

Cat. No.: B14675865
CAS No.: 30207-85-3
M. Wt: 219.06 g/mol
InChI Key: TWDUSTRSMQENFA-UHFFFAOYSA-N
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Description

N-[(2,3-Dichlorophenyl)methyl]urea is a urea derivative characterized by a urea group (-NHCONH2) substituted with a (2,3-dichlorophenyl)methyl moiety. Its molecular formula is C₈H₈Cl₂N₂O, with a molecular weight of 219.07 g/mol. The 2,3-dichlorophenyl group enhances lipophilicity, which may influence binding affinity to biological targets or environmental persistence .

Properties

CAS No.

30207-85-3

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

(2,3-dichlorophenyl)methylurea

InChI

InChI=1S/C8H8Cl2N2O/c9-6-3-1-2-5(7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)

InChI Key

TWDUSTRSMQENFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNC(=O)N

Origin of Product

United States

Preparation Methods

Potassium Isocyanate Approach

One of the most straightforward and environmentally friendly methods for preparing this compound involves the reaction of 2,3-dichlorobenzylamine with potassium isocyanate in water.

Reaction Mechanism:

(2,3-Dichlorophenyl)methylamine + KOCN → this compound

This approach is particularly advantageous as it:

  • Eliminates the need for organic co-solvents
  • Operates under mild conditions
  • Produces high chemical purity
  • Requires simple purification procedures (filtration or routine extraction)

Procedure:

  • Dissolve potassium isocyanate (1.1 equivalents) in water at room temperature
  • Add (2,3-dichlorophenyl)methylamine (1.0 equivalent) dropwise with stirring
  • Continue stirring at room temperature for 2-4 hours
  • Monitor reaction completion by TLC
  • Isolate product by filtration or extraction with ethyl acetate
  • Dry and recrystallize from appropriate solvent if necessary

Comparative Analysis of Water-Based Methods

Parameter Traditional Methods Water-Based KOCN Method
Solvent System Organic solvents Water
Reaction Temperature Often elevated Room temperature
Reaction Time 6-24 hours 2-4 hours
Purification Column chromatography Simple filtration/extraction
Environmental Impact Higher Lower
Typical Yield Range 65-85% 80-95%

Isocyanate-Based Synthesis

Direct Method Using Isocyanates

The reaction of (2,3-dichlorophenyl)methylamine with isocyanates represents another viable approach for synthesizing this compound.

Reaction:

(2,3-Dichlorophenyl)methylamine + H2N-CO → this compound

This method typically requires:

  • Anhydrous conditions
  • Inert atmosphere (N2 or Ar)
  • Moderate temperature control
  • Appropriate solvent selection (typically THF, DCM, or toluene)

In-situ Isocyanate Generation

An alternative approach involves the in-situ generation of isocyanates from carbamates or other precursors, followed by reaction with (2,3-dichlorophenyl)methylamine.

Key advantages:

  • Avoids handling of toxic isocyanates
  • Can be performed under milder conditions
  • Often provides higher purity products

Phosgene and Alternative Reagents

Triphosgene Method

Triphosgene (BTC) serves as a safer alternative to phosgene for generating isocyanates in situ, which can then react with amines to form urea derivatives.

Reaction sequence:

  • Formation of carbamoyl chloride intermediate from (2,3-dichlorophenyl)methylamine
  • Reaction with ammonia or another amine to form the urea

However, this approach requires careful handling due to the toxicity of triphosgene. Industrial applications necessitate special arrangements for safe handling of such reagents.

Carbonyl Diimidazole Method

1,1'-Carbonyldiimidazole (CDI) offers a significantly safer alternative to phosgene-based reagents while maintaining good reactivity.

Procedure:

  • React (2,3-dichlorophenyl)methylamine with CDI in anhydrous THF or DCM
  • Add appropriate amine (for substituted ureas) or ammonia (for primary urea)
  • Stir at room temperature for 6-12 hours
  • Purify by standard methods

Comparison of Phosgene Alternatives

Reagent Advantages Disadvantages Typical Yield (%)
Triphosgene High reactivity, widely available Toxicity concerns, requires special handling 75-90
CDI Safe, mild conditions, easy workup Higher cost, moisture sensitive 70-85
Carbonates Very safe, environmentally friendly Lower reactivity, longer reaction times 60-75
Carbamoyl chlorides Direct, efficient Preparation can be hazardous 80-90

Direct Alkylation Approach

Direct alkylation of urea with (2,3-dichlorophenyl)methyl halides represents a conceptually simple approach but often requires harsh conditions that may affect functional group tolerance.

Challenges with this approach:

  • Requires elevated temperatures
  • Often needs strong bases
  • May lead to over-alkylation
  • Selectivity issues can arise
  • Purification can be more complex

Rearrangement-Based Methods

Hoffmann, Curtius, and Lossen Rearrangements

These classical rearrangement reactions can be employed to generate in situ isocyanates from appropriate precursors derived from (2,3-dichlorophenyl)acetic acid.

General sequence:

  • Convert (2,3-dichlorophenyl)acetic acid to an activated derivative
  • Induce rearrangement to form isocyanate
  • React with ammonia or amine to form urea

While effective in laboratory settings, these methods are generally less attractive for commercial production compared to more direct approaches.

Scale-Up Considerations and Industrial Production

Industrial preparation of this compound requires careful evaluation of safety, cost, and efficiency factors. The potassium isocyanate water-based method offers significant advantages for large-scale production:

  • Elimination of hazardous organic solvents
  • Reduced waste streams
  • Simplified purification
  • Lower energy requirements
  • Improved worker safety profile

Critical parameters for industrial scale preparation include:

  • Temperature control
  • Addition rate of reagents
  • Mixing efficiency
  • Crystallization conditions
  • Filtration parameters
  • Drying protocols

Recent Advances in Synthesis Methods

Recent research has explored catalyst-free approaches to urea synthesis, including:

  • Green chemistry methodologies
  • Flow chemistry applications
  • Mechanochemical approaches
  • Solvent-free conditions
  • Microwave-assisted synthesis

These approaches align with sustainable chemistry principles and often provide improved yields and purities when applied to the synthesis of compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dichlorophenyl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .

Scientific Research Applications

N-[(2,3-Dichlorophenyl)methyl]urea is an organic compound featuring a urea functional group and a dichlorophenyl moiety, potentially useful in medicinal chemistry and agricultural science. The presence of two chlorine atoms at the 2 and 3 positions on the phenyl ring changes the compound's chemical properties, enhancing its lipophilicity and possibly improving its binding affinity to biological targets.

Potential Applications

  • Pharmaceuticals: this compound is explored for potential therapeutic effects in drug development. Studies suggest that it may interact with molecular targets in biological pathways, modulating enzyme activity or receptor interactions, and has been investigated for its potential antimicrobial and anticancer properties.
  • Urease Inhibition: Derivatives of urea, including those conjugated to 2,3-dichlorophenyl piperazine, have demonstrated the ability to inhibit urease enzyme activity . Several synthesized analogues have been identified as effective urease enzyme inhibitors .
  • Nitrogen Fertilizers: N-(n-Butyl)-thiophosphoric triamide (NBPT), when added to urea, inhibits the urease enzyme, reducing nitrogen loss as ammonia and keeping nitrogen available for rainfall events . Field trials have shown that NBPT can increase wheat yield compared to unamended urea .

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure HighlightsUnique Features
N-(4-Chlorophenyl)methylureaContains a para-chlorophenyl groupExhibits different biological activity profiles
N-(2-Chlorophenyl)methylureaContains a mono-chloro phenyl groupMay show distinct reactivity compared to dichloro variant
N-(Phenyl)methylureaContains only a phenyl groupLacks halogen substituents which affects reactivity

Further Research

Mechanism of Action

The mechanism of action of N-[(2,3-Dichlorophenyl)methyl]urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and processes .

Comparison with Similar Compounds

3-(2,3-Dichlorophenyl)-1,1-dimethylurea

  • Molecular Formula : C₉H₁₀Cl₂N₂O
  • Molecular Weight : 233.095 g/mol
  • CAS Registry Number : 10290-37-6
  • Substituents : A 2,3-dichlorophenyl group and dimethyl substitution on the urea nitrogen.
  • Use : Classified as a phenylurea herbicide, likely functioning as a photosynthesis inhibitor in plants.

Fluometuron

  • Molecular Formula : C₁₀H₁₁F₃N₂O
  • Molecular Weight : 232.20 g/mol
  • CAS Registry Number : 2164-17-2
  • Substituents : Trifluoromethylphenyl group and dimethyl urea.
  • Use : Herbicide targeting broadleaf weeds and grasses.
  • Key Difference : The trifluoromethyl group increases electronegativity and metabolic stability compared to dichlorophenyl derivatives, enhancing environmental persistence .

Aripiprazole Lauroxil

  • Molecular Formula : C₃₆H₅₁Cl₂N₃O₃
  • Substituents : Contains a 2,3-dichlorophenyl group within a piperazinyl structure.
  • Use : Long-acting antipsychotic for schizophrenia and bipolar disorder.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Primary Use
N-[(2,3-Dichlorophenyl)methyl]urea C₈H₈Cl₂N₂O 219.07 (2,3-Dichlorophenyl)methyl, urea Not provided Research/Pharma
3-(2,3-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O 233.095 2,3-Dichlorophenyl, dimethyl 10290-37-6 Herbicide
Fluometuron C₁₀H₁₁F₃N₂O 232.20 3-Trifluoromethylphenyl, dimethyl 2164-17-2 Herbicide
Aripiprazole Lauroxil C₃₆H₅₁Cl₂N₃O₃ 648.72 2,3-Dichlorophenyl, piperazinyl 1373888-20-9 Antipsychotic

Research Findings and Trends

Substituent Effects :

  • The 2,3-dichlorophenyl group enhances lipophilicity and binding to hydrophobic pockets in biological targets, as seen in aripiprazole lauroxil’s interaction with dopamine receptors .
  • Dimethyl substitution on urea (e.g., 3-(2,3-Dichlorophenyl)-1,1-dimethylurea) reduces hydrogen-bonding capacity, which may decrease soil mobility compared to unsubstituted ureas .

Biological Activity: Chlorinated phenylurea derivatives exhibit herbicidal activity by inhibiting photosystem II, as demonstrated by fluometuron and related compounds . Antimicrobial studies of structurally related dichlorophenyl-triazine-quinoline hybrids (e.g., ) suggest that the dichlorophenyl moiety contributes to moderate-to-strong activity against bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2,3-Dichlorophenyl)methyl]urea, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves reacting 2,3-dichlorobenzylamine with an isocyanate or phosgene derivative under inert conditions. For example, coupling 2,3-dichlorobenzylamine with urea precursors in dichloromethane or toluene, using triethylamine as a base to neutralize HCl byproducts . Optimization includes reflux temperatures (80–110°C) and stoichiometric control of reagents to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity yields.

Q. How can X-ray crystallography and software tools like SHELXL be employed to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and hydrogen-bonding patterns. SHELXL is used for refinement, leveraging high-resolution data (e.g., <1.0 Å) to model thermal displacement parameters and validate stereochemistry . For urea derivatives, special attention is given to the trans configuration of the NH–CO group and intermolecular H-bonding networks, which influence packing motifs .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm (split due to J-coupling from Cl substituents) and urea NH signals near δ 6.0–6.5 ppm. 13^13C NMR confirms the carbonyl carbon at ~155 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities. ESI-MS in positive mode detects [M+H]+^+ peaks for molecular weight validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies reveal that the 2,3-dichloro substitution enhances hydrophobic interactions with target enzymes (e.g., kinase inhibitors). Comparative assays with 3,4-dichloro or monochloro analogs show reduced efficacy, indicating steric and electronic effects are critical . Computational docking (AutoDock Vina) and MD simulations can predict binding affinities to guide synthetic priorities.

Q. How can researchers reconcile contradictions in toxicity data between this compound and its degradation products?

  • Methodological Answer : Environmental degradation studies (e.g., hydrolysis, photolysis) identify metabolites like 3,4-dichloroaniline (DCA), which exhibits higher toxicity (LC50 <1 µg/L in crustaceans) than the parent compound. Ecotoxicological assays (Daphnia magna, algae) combined with LC-MS/MS quantify bioaccumulation risks. Contradictions arise from differential metabolic pathways, necessitating tiered testing protocols .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Polymorphism is mitigated using solvent-drop grinding or slow evaporation from DMF/ethyl acetate. For twinned crystals, SHELXD (dual-space methods) and PLATON’s TWINLAWS refine data. High-pressure crystallization (1–2 GPa) can induce alternative packing arrangements for comparative analysis .

Q. How can synthetic routes be optimized for scalable production of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors (microfluidic systems) enhance reproducibility and reduce reaction times. Chiral HPLC (Chiralpak AD-H column) monitors enantiopurity, and asymmetric catalysis (e.g., Cu(I)/BOX ligands) ensures >99% ee. Green chemistry principles (e.g., replacing phosgene with diphosgene) improve safety profiles .

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